3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a complex organic molecule that contains several functional groups and heterocyclic rings. These include a quinazolinone ring, a 1,2,4-oxadiazole ring, a benzyl group substituted with a fluorine atom, and a phenyl group substituted with a methoxy group. The presence of these functional groups and heterocyclic rings suggests that this compound could have interesting chemical and biological properties .
Scientific Research Applications
Antimicrobial Activities : Novel quinazolinone derivatives, including those related to the compound , have shown promising antimicrobial activities. For instance, certain derivatives exhibited significant inhibitory effects against bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, even surpassing the effectiveness of commercial bactericides like bismerthiazol (Yan et al., 2016).
Anticancer Potential : Some derivatives of quinazolin-4-one have been explored for their anticancer properties. For example, certain compounds demonstrated notable activity against human colon cancer cell lines, with effectiveness surpassing that of standard drugs like 5-fluorouracil (Deep et al., 2013).
Analgesic and Anti-inflammatory Activities : Various derivatives of this compound have been synthesized and tested for analgesic and anti-inflammatory activities. Some specific derivatives showed potent analgesic activity and anti-inflammatory effects in animal studies, compared to standards like diclofenac sodium (Alagarsamy et al., 2011).
Antiviral Applications : Research has also delved into the antiviral potential of quinazolinone derivatives. Specific compounds have shown promising activity against HIV-1 replication in cell cultures, suggesting potential for development into anti-HIV agents (Parizadeh et al., 2018).
H1-Antihistaminic Activity : Some derivatives have been explored for their H1-antihistaminic properties, showing significant protection against histamine-induced bronchospasm in animal models. This research indicates the potential for developing new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).
Future Directions
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c1-32-19-12-8-17(9-13-19)23-28-22(33-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMRVCBMEAAINA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.